

# Comparative Analysis of TCS 2314 Specificity for $\alpha 4\beta 1$ Integrin

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## Compound of Interest

Compound Name: TCS 2314

Cat. No.: B15603953

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule antagonist **TCS 2314**, focusing on its specificity for the  $\alpha 4\beta 1$  integrin over other integrins. The information is compiled from publicly available data and is intended to support research and drug development efforts targeting integrin-mediated pathways.

## Introduction to TCS 2314

**TCS 2314** is a potent and selective antagonist of the  $\alpha 4\beta 1$  integrin, also known as Very Late Antigen-4 (VLA-4).[1] The  $\alpha 4\beta 1$  integrin is a heterodimeric cell surface receptor that plays a crucial role in cell adhesion, particularly in the trafficking and recruitment of leukocytes to sites of inflammation. It mediates cell-cell interactions by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and cell-extracellular matrix interactions through binding to fibronectin. Due to its central role in inflammatory processes,  $\alpha 4\beta 1$  is a key target for the development of therapeutics for autoimmune diseases and other inflammatory conditions.

## Potency of TCS 2314 for $\alpha 4\beta 1$ Integrin

**TCS 2314** demonstrates high potency in inhibiting the function of  $\alpha 4\beta 1$  integrin. The half-maximal inhibitory concentration (IC<sub>50</sub>) has been determined to be in the low nanomolar range.

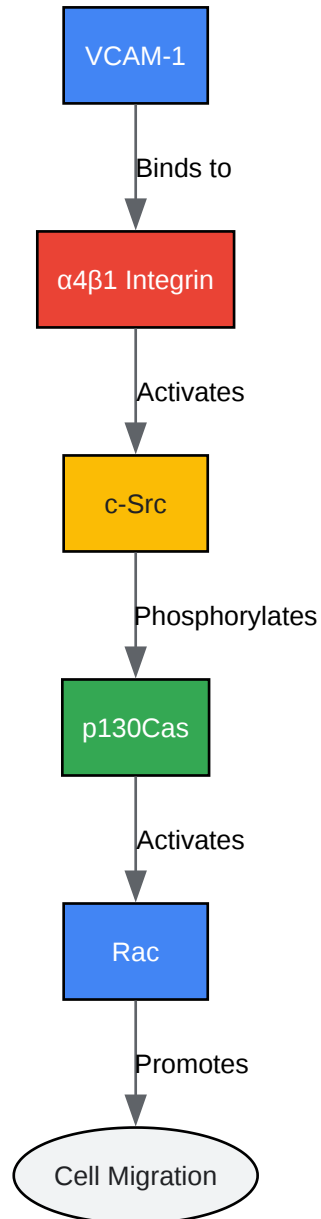
Compound	Target	IC <sub>50</sub> (nM)
TCS 2314	$\alpha 4\beta 1$ (VLA-4)	4.4[1]

## Specificity of TCS 2314

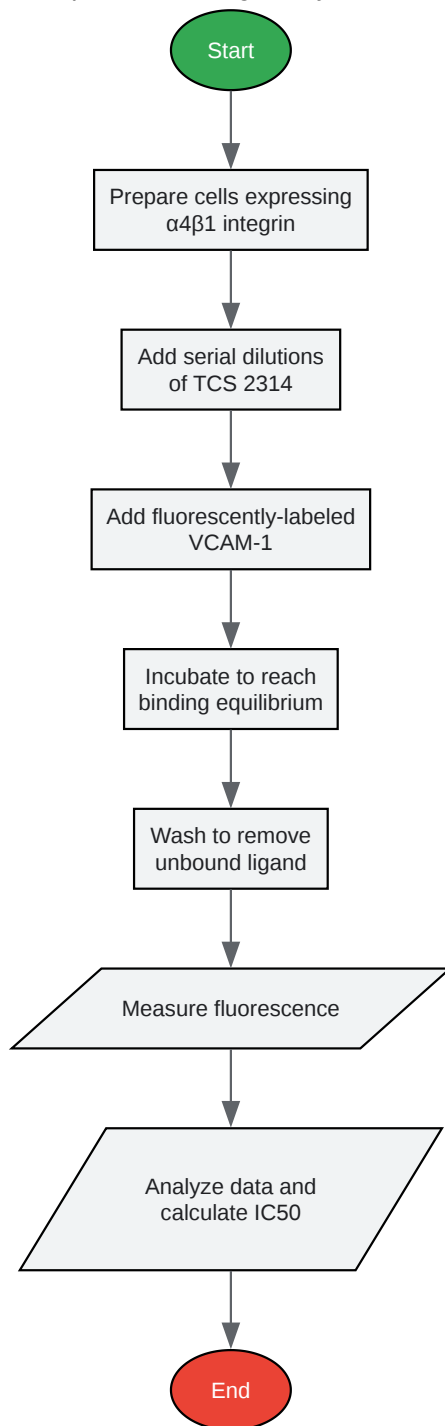
While **TCS 2314** is characterized as a "selective"  $\alpha 4\beta 1$  antagonist, specific quantitative data (e.g., IC<sub>50</sub> or K<sub>i</sub> values) for its activity against a panel of other integrins are not readily available in the public domain literature reviewed for this guide. To definitively establish its selectivity profile, a head-to-head comparison of its inhibitory activity against other integrins, such as  $\alpha L\beta 2$ ,  $\alpha M\beta 2$ ,  $\alpha 5\beta 1$ , and  $\alpha v\beta 3$ , would be required.

## $\alpha 4\beta 1$ Integrin Signaling Pathway

The binding of ligands, such as VCAM-1, to  $\alpha 4\beta 1$  integrin initiates a cascade of intracellular signaling events that are critical for cell migration. Notably, this signaling can proceed through a Focal Adhesion Kinase (FAK)-independent mechanism. A key event is the activation of the proto-oncogene tyrosine-protein kinase Src (c-Src). Activated c-Src then phosphorylates downstream targets, including the docking protein p130Cas. This phosphorylation creates binding sites for other signaling molecules, ultimately leading to the activation of the small GTPase Rac, a master regulator of the actin cytoskeleton and cell motility.

$\alpha 4\beta 1$  Integrin Signaling Pathway

## Competitive Binding Assay Workflow



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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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